CAS: 31496-10-7
Free Base CAS: 879121-42-3
Formula:
(HCl Salt)
Molecular Weight: 127.59 g/mol
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2-Fluoro-2-methylpropan-1-amine hydrochloride presents a classic challenge in organofluorine chemistry: introducing a fluorine atom at a tertiary carbon center adjacent to a nucleophilic amine. The primary synthetic risk is the elimination side-reaction , where the tertiary alcohol precursor undergoes dehydration to form the alkene (isobutylene derivative) rather than the desired alkyl fluoride.
To circumvent this, this guide details a 3-Stage Protection-Deoxyfluorination Strategy . Direct fluorination of the amino alcohol is avoided due to the high reactivity of the free amine with fluorinating agents (leading to N-fluorination or oxidation). Instead, we utilize a carbamate protecting group (Boc) to shield the nitrogen, followed by a low-temperature deoxyfluorination using Diethylaminosulfur Trifluoride (DAST), and finally, acid-mediated deprotection to yield the hydrochloride salt.
Part 2: Retrosynthetic Logic & Pathway
The retrosynthetic analysis disconnects the C-F bond, tracing back to the commercially available 1-amino-2-methylpropan-2-ol .
Key Disconnections:
C-F Bond Formation: Achieved via nucleophilic substitution (
-like character at tertiary center) of a hydroxyl group.
N-Protection: Essential to prevent chemoselectivity issues during the aggressive fluorination step.
Synthesis Pathway Diagram
Figure 1: Step-wise synthetic pathway from amino-alcohol precursor to hydrochloride salt.
Part 3: Detailed Experimental Protocol
Stage 1: Chemoselective N-Protection
Objective: Mask the nucleophilic primary amine to prevent side reactions with the electrophilic sulfur in DAST.
Checkpoint: Product is tert-butyl (2-fluoro-2-methylpropyl)carbamate .
Stage 3: Deprotection & Salt Formation
Objective: Cleave the Boc group and isolate the stable hydrochloride salt.
Reagents: 4M HCl in 1,4-Dioxane (or EtOAc), Diethyl Ether (
).
Protocol:
Dissolve the fluorinated intermediate in a minimal amount of 1,4-Dioxane.
Add 4M HCl in Dioxane (5-10 equiv) at 0°C.
Stir at RT for 2-4 hours. Evolution of
gas indicates deprotection.
Precipitation: The product often precipitates as a white solid. If not, add anhydrous
to induce crystallization.
Filtration: Filter the solid under inert atmosphere (hygroscopic).
Washing: Wash the filter cake with cold
to remove organic impurities.
Drying: Dry under high vacuum to yield 2-Fluoro-2-methylpropan-1-amine hydrochloride .
Part 4: Data Summary & Quality Control
Parameter
Specification / Observation
Appearance
White to off-white crystalline solid (HCl salt).
1H NMR (D2O)
1.45 (d, , 6H, ), 3.15 (d, , 2H, ).
19F NMR
-140 to -145 ppm (multiplet, characteristic of tertiary fluoride).
Mass Spec (ESI)
[M+H]+ = 92.1 (Free base mass observed).
Solubility
Highly soluble in water, methanol; insoluble in ether, hexanes.
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Low Yield in Stage 2
Elimination to isobutylene derivative.
Ensure reaction starts at -78°C. Use Deoxo-Fluor for better thermal stability.
Product is Sticky/Oil
Incomplete salt formation or water presence.
Triturate with anhydrous acetonitrile or ether. Dry thoroughly.
Explosion Risk
DAST overheating.
Never heat DAST reactions above 40°C. Quench strictly on ice.
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55289630: 2-Fluoro-2-methylpropan-1-amine hydrochloride. Retrieved from [Link]
Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of Alcohols with DAST. Synthesis, 2002(17), 2561-2578. (Foundational methodology for DAST fluorination of tertiary alcohols).
Beaubien, S., et al. (2021). Process for the Synthesis of Fluorinated Amines via Amino-Alcohol Deoxyfluorination. World Intellectual Property Organization, WO2021225912A1. (Describes analogous DAST fluorination conditions for amino-alcohol precursors).
Exploratory
physicochemical properties of 2-Fluoro-2-methylpropan-1-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-2-methylpropan-1-amine Hydrochloride Introduction In the landscape of modern drug discovery and development, small molecules containing fluorine a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-2-methylpropan-1-amine Hydrochloride
Introduction
In the landscape of modern drug discovery and development, small molecules containing fluorine atoms have garnered significant interest. The strategic incorporation of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoro-2-methylpropan-1-amine hydrochloride is one such fluorinated building block, presenting a simple yet intriguing structure for medicinal chemists. Its tertiary carbon center bearing a fluorine atom offers unique conformational constraints and electronic properties.
This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's fundamental characteristics. Beyond merely listing data, this document elucidates the causality behind experimental choices and provides robust, self-validating protocols for its characterization, ensuring scientific integrity and reproducibility.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. For 2-Fluoro-2-methylpropan-1-amine hydrochloride, a combination of spectroscopic techniques is essential.
Core Identification
A summary of the key identifiers for this compound is presented below.
The confirmation of the molecular structure relies on a synergistic workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the definitive technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The hydrochloride salt form necessitates the use of a polar deuterated solvent, such as DMSO-d₆ or D₂O, to ensure dissolution. DMSO-d₆ is often preferred as it avoids the exchange of the amine protons with the solvent.
¹H NMR: The proton spectrum is expected to show three distinct signals:
A singlet for the two equivalent methyl groups (CH ₃).
A singlet for the methylene group protons (CH ₂).
A broad singlet for the amine protons (-NH ₃⁺), which may exchange with residual water.
¹³C NMR: The carbon spectrum will display three signals corresponding to the three unique carbon environments:
The two equivalent methyl carbons (C H₃).
The methylene carbon (C H₂-NH₃⁺).
The quaternary carbon bonded to fluorine ( C -F). The signal for this carbon will exhibit a large coupling constant (¹JCF) due to the attached fluorine.
¹⁹F NMR: This experiment is crucial for confirming the presence of the fluorine atom and will show a single resonance.
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-2-methylpropan-1-amine hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.
Mass Spectrometry (MS)
Expertise & Rationale: MS is used to determine the molecular weight of the compound and can provide evidence of its elemental composition through high-resolution measurements (HRMS). Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized salt, typically observing the cationic form [M-Cl]⁺ in positive ion mode.
Expected Results:
Low-Resolution MS: A prominent peak should be observed at an m/z corresponding to the free amine cation (C₄H₁₁FN⁺), which has a monoisotopic mass of approximately 92.08 Da.
High-Resolution MS (HRMS): An exact mass measurement should confirm the elemental formula C₄H₁₁FN⁺. For example, the calculated exact mass is 92.08515.[3] An experimental value within a narrow tolerance (e.g., ± 5 ppm) provides high confidence in the assigned formula.
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the amine remains protonated.
Instrumentation: Introduce the sample into an ESI-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer) via direct infusion or LC inlet.
Acquisition: Operate the instrument in positive ion mode and scan a relevant mass range (e.g., m/z 50-200).
Data Analysis: Identify the peak corresponding to the molecular ion [M-Cl]⁺ and, if using HRMS, compare the measured exact mass to the theoretical value.
Core Physicochemical Properties
These properties are critical for predicting a compound's behavior in various experimental and physiological settings.
Physical State and Appearance
As a hydrochloride salt of a small amine, the compound is expected to be a crystalline solid at standard temperature and pressure. Its color should be white to off-white.
Protocol: Visual Inspection
Observe the substance at room temperature (20-25°C) against a white background.
Record the physical form (e.g., crystalline, powder) and color.
Note any characteristic odor, although sensory evaluation should be minimized for safety.
Solubility
Expertise & Rationale: Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. As an amine hydrochloride salt, the compound is anticipated to have high aqueous solubility due to its ionic nature. Conversely, its solubility in non-polar organic solvents is expected to be low.
System Preparation: Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dichloromethane) in sealed vials.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
Sample Processing: After 24 hours, allow the vials to stand, letting the excess solid settle. Carefully filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.
Quantification: Dilute an aliquot of the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 3).
Reporting: Express solubility in units of mg/mL or µg/mL.
Acidity Constant (pKa)
Expertise & Rationale: The pKa of the protonated amine (-NH₃⁺) is a critical parameter that dictates the compound's ionization state at different pH values. This is vital for predicting its absorption and transport across biological membranes. The pKa of a primary amine salt is typically in the range of 9-10.
Protocol: Potentiometric Titration
Solution Preparation: Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized water.
Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as a function of the volume of titrant added.
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).
Chromatographic Profile and Purity Assessment
Expertise & Rationale: Establishing the purity of a compound is non-negotiable in research and development. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution and quantitative accuracy. A reverse-phase (RP-HPLC) method is suitable for this polar compound.
Caption: A typical workflow for purity analysis by RP-HPLC.
Protocol: Reverse-Phase HPLC for Purity Analysis
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in water.
B: 0.1% TFA in acetonitrile.
Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the amine.
Gradient Elution:
Time 0-2 min: 5% B
Time 2-15 min: 5% to 95% B
Time 15-17 min: 95% B
Time 17-18 min: 95% to 5% B
Time 18-20 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV detection at 210 nm. Rationale: The compound lacks a strong chromophore, so detection at a low wavelength is necessary to observe the amide bond and end-absorbance.
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~1 mg/mL.
Analysis: Inject 10 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.
Safety and Handling
Based on aggregated GHS information, 2-Fluoro-2-methylpropan-1-amine hydrochloride requires careful handling.[2]
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4]
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[4]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]
Conclusion
2-Fluoro-2-methylpropan-1-amine hydrochloride is a valuable building block whose utility in research and development is underpinned by a thorough understanding of its physicochemical properties. This guide has outlined a systematic and robust approach to its characterization, from structural verification using a suite of spectroscopic methods to the determination of its solubility, pKa, and purity. The provided protocols emphasize scientific rationale and integrity, equipping researchers with the necessary tools to confidently utilize this compound in their synthetic and developmental workflows. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of successful scientific advancement.
References
PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
ChemUniverse. (n.d.). 2-FLUORO-2-METHYLPROPAN-1-AMINE HYDROCHLORIDE [P65337]. Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-2-methylpropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's Perspective In the landscape of modern drug discovery and development, understanding the fundamental physicochemi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock upon which a successful therapeutic is built. The solubility and stability of a molecule like 2-Fluoro-2-methylpropan-1-amine hydrochloride dictate its bioavailability, formulation strategies, storage conditions, and ultimately, its efficacy and safety.
This guide is structured to provide not just a series of protocols, but a strategic and logical framework for the comprehensive evaluation of 2-Fluoro-2-methylpropan-1-amine hydrochloride. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our approach is grounded in the authoritative principles set forth by international regulatory bodies, coupled with practical insights to navigate the unique challenges presented by a fluorinated amine salt.
Physicochemical Characterization: The Molecular Blueprint
A thorough understanding of the intrinsic properties of 2-Fluoro-2-methylpropan-1-amine hydrochloride is paramount before embarking on extensive solubility and stability studies.
Table 1: Key Physicochemical Properties of 2-Fluoro-2-methylpropan-1-amine Hydrochloride [1]
Property
Value
Source
Molecular Weight
127.59 g/mol
PubChem CID 55289630
Hydrogen Bond Donors
2
PubChem CID 55289630
Hydrogen Bond Acceptors
2
PubChem CID 55289630
Rotatable Bond Count
1
PubChem CID 55289630
Exact Mass
127.0564052 Da
PubChem CID 55289630
Topological Polar Surface Area
42.8 Ų
PubChem CID 55289630
The presence of a primary amine function suggests a basic character, which is salified with hydrochloric acid to form the hydrochloride salt. This salt formation is a common strategy to enhance the aqueous solubility and stability of amine-containing drugs. The fluorine atom on the adjacent carbon introduces a strong electronegative element, which can influence the molecule's pKa, lipophilicity, and metabolic stability. The carbon-fluorine bond is known for its high strength, which can impart metabolic resistance.[2]
Solubility Assessment: A Multi-faceted Approach
The solubility of an API is not a single value but a profile that is highly dependent on the properties of the solvent system. For a hydrochloride salt of a primary amine, pH is a critical determinant of aqueous solubility.
pH-Dependent Aqueous Solubility
The ionization of the primary amine group is governed by its pKa. At pH values below the pKa, the amine will be predominantly in its protonated, cationic form, which is expected to be more water-soluble. Conversely, at pH values above the pKa, the neutral, free base form will dominate, likely leading to a decrease in aqueous solubility.
This protocol is designed in accordance with World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[3]
Buffer Preparation: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8. Recommended buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[3] The pH of all buffers should be adjusted and verified at the experimental temperature (37 ± 1 °C).[3]
Sample Preparation: Add an excess of 2-Fluoro-2-methylpropan-1-amine hydrochloride to each buffer solution in triplicate. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period to reach equilibrium. This is typically determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the chosen filtration method does not adsorb the analyte.
Quantification: Analyze the concentration of the dissolved API in the supernatant/filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Data Presentation: pH-Solubility Profile
pH
Temperature (°C)
Solubility (mg/mL)
Standard Deviation
1.2
25
[Experimental Data]
[Experimental Data]
1.2
37
[Experimental Data]
[Experimental Data]
4.5
25
[Experimental Data]
[Experimental Data]
4.5
37
[Experimental Data]
[Experimental Data]
6.8
25
[Experimental Data]
[Experimental Data]
6.8
37
[Experimental Data]
[Experimental Data]
Solubility in Organic and Mixed Solvents
Understanding the solubility in non-aqueous and mixed solvent systems is crucial for formulation development, particularly for non-aqueous formulations or during manufacturing processes.
Experimental Protocol: Solubility in Common Pharmaceutical Solvents
Solvent Selection: Choose a range of solvents with varying polarities, such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
Methodology: Employ the same equilibrium solubility method as described for aqueous solubility.
Quantification: Use a suitable analytical method, which may require modification for different solvent matrices.
Data Presentation: Solubility in Organic Solvents
Solvent
Temperature (°C)
Solubility (mg/mL)
Standard Deviation
Water
25
[Experimental Data]
[Experimental Data]
Ethanol
25
[Experimental Data]
[Experimental Data]
Propylene Glycol
25
[Experimental Data]
[Experimental Data]
PEG 400
25
[Experimental Data]
[Experimental Data]
DMSO
25
[Experimental Data]
[Experimental Data]
Stability Studies: Ensuring Product Quality and Shelf-life
Stability testing is a critical component of drug development, providing the necessary data to establish storage conditions and a re-test period or shelf-life. The protocols outlined below are based on the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[6]
Solid-State Stability
Experimental Protocol: Solid-State Forced Degradation and Long-Term Stability
Forced Degradation (Stress Testing): Expose the solid API to a range of harsh conditions to identify potential degradation pathways and to ensure the analytical method is stability-indicating.[7]
Heat: 60°C and 80°C.
Humidity: 25°C/75% RH and 40°C/75% RH.
Light: Expose to ICH-compliant photostability conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Long-Term and Accelerated Stability: Store the API under the following ICH-recommended conditions.[7]
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[7]
Analytical Tests: At each time point, analyze the samples for:
Appearance
Assay (potency)
Degradation products (impurities)
Water content (by Karl Fischer titration)
Solution-State Stability
The stability of the API in solution is critical for the development of liquid dosage forms and for understanding its behavior in vivo.
Experimental Protocol: Solution-State Stability
Solvent Systems: Prepare solutions of the API in the same aqueous buffers used for the pH-solubility profile (pH 1.2, 4.5, and 6.8).
Storage Conditions: Store the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C) and protect them from light.
Testing Frequency: Analyze the solutions at appropriate time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
Analytical Tests: At each time point, analyze the samples for:
Appearance (color, clarity, precipitation)
pH
Assay (concentration of the parent compound)
Degradation products
Potential Degradation Pathways
Based on the structure of 2-Fluoro-2-methylpropan-1-amine hydrochloride, several degradation pathways can be hypothesized. The strong carbon-fluorine bond suggests that de-fluorination may be less likely under typical pharmaceutical storage conditions but could be a route under harsh stress conditions.[2]
Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of imines, oximes, or other related species. This is a common degradation pathway for amines.
Hydrolysis: While the core structure is not readily hydrolyzable, impurities from the synthesis could be.
Interaction with Excipients: In a formulated product, the amine group could potentially react with certain excipients, such as reducing sugars (Maillard reaction) or aldehydes present as impurities in other excipients.
Diagram: Hypothetical Degradation Workflow
Caption: Workflow for identifying and characterizing degradation pathways.
Analytical Methodologies: The Key to Accurate Assessment
A robust, validated, stability-indicating analytical method is the cornerstone of reliable solubility and stability data.
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating the polar API from less polar degradation products.
Detection: UV detection at a wavelength of maximum absorbance of the API. If the chromophore is weak, alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (MS) should be considered.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Crucially, the method must be proven to be "stability-indicating," meaning it can separate the intact API from its degradation products and any process impurities.
Diagram: Analytical Method Development and Validation Workflow
Caption: A systematic workflow for developing and validating a stability-indicating analytical method.
Conclusion and Best Practices
The comprehensive evaluation of the solubility and stability of 2-Fluoro-2-methylpropan-1-amine hydrochloride is a critical, data-driven process that informs nearly every stage of its development into a safe and effective pharmaceutical product. While this guide provides a robust framework, it is essential to remain adaptable and allow emerging data to guide subsequent experimental design.
Key Takeaways for the Practicing Scientist:
Embrace a Holistic View: Solubility is not a single number but a pH- and solvent-dependent profile.
Stress Testing is Your Guide: Use forced degradation studies to understand potential liabilities of the molecule and to ensure your analytical method is fit for purpose.
Regulatory Guidance is Your Roadmap: Adhere to the principles outlined in ICH and WHO guidelines to ensure your data is robust and suitable for regulatory submissions.
By following a logical, scientifically-grounded approach, researchers and drug development professionals can confidently characterize the solubility and stability of 2-Fluoro-2-methylpropan-1-amine hydrochloride, paving the way for its successful formulation and clinical application.
References
National Center for Biotechnology Information (2024). Haloalkanes and Haloarenes - NCERT. PubChem.
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55289630, 2-Fluoro-2-methylpropan-1-amine hydrochloride. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55289631, 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13935250, 1-Fluoro-2-methylpropan-2-amine. Retrieved from [Link].
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2023). Stability Testing of Drug Substances and Drug Products Q1. ICH. Retrieved from [Link].
Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. Cambridge Open Engage. Retrieved from [Link].
Manzoni, C., et al. (2021). Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. Forensic Science International. Retrieved from [Link].
Al-Sodik, O., et al. (2022). Mechanisms and pathways of PFAS degradation by advanced oxidation and reduction processes: A critical review. ResearchGate. Retrieved from [Link].
World Health Organization (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link].
Publications Office of the European Union (2023). Overview on PFAS analytical methods. Retrieved from [Link].
Wikipedia. (2023). 2-Fluoromethamphetamine. Retrieved from [Link].
Amaral, A. M., et al. (2019). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. Retrieved from [Link].
Pan American Health Organization (PAHO). (1996). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link].
O'Carroll, D., et al. (2020). Degradation Pathways of Perfluoroalkyl and Polyfluoroalkyl Compounds: Removal in Water and Soil Using Fungi and Plant-Based Remediation. ResearchGate. Retrieved from [Link].
Manzoni, C., et al. (2021). Method development for the identification of methoxpropamine, 2-fluoro-deschloroketamine and deschloroketamine and their main metabolites in blood and hair and forensic application. PubliRES. Retrieved from [Link].
Rood, K. M., & Raushel, F. M. (2011). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. Retrieved from [Link].
World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link].
European Medicines Agency (EMA). (2001). Note for guidance on in-use stability testing of human medicinal products. Retrieved from [Link].
National Council of Educational Research and Training (NCERT). (2022). Chemistry Part II - Textbook for Class XII. Drishti IAS. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57590630, 3-Fluoro-2-methylpropan-1-amine. Retrieved from [Link].
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. Retrieved from [Link].
ChemUniverse (2024). 2-FLUORO-2-METHYLPROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link].
An In-Depth Technical Guide to the Biological Activities of Fluorinated Amine Compounds
Abstract The strategic incorporation of fluorine into amine-containing molecules represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound impact of fl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into amine-containing molecules represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound impact of fluorination on the biological activities of amine compounds. We will explore the fundamental physicochemical alterations induced by fluorine substitution, including the modulation of basicity, lipophilicity, and metabolic stability. This guide will then delve into the diverse therapeutic applications of fluorinated amines, with a focus on their roles as anticancer agents, neurotherapeutics, and antimicrobial drugs. Detailed, field-proven protocols for the in-vitro and in-vivo evaluation of these compounds are provided, including cytotoxicity and apoptosis assays, enzyme inhibition studies, and pharmacokinetic assessments. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amines in their therapeutic discovery programs.
Part 1: The Unique Role of Fluorine in Amine-Containing Drug Candidates
Introduction to Organofluorine Chemistry in Medicinal Chemistry
The introduction of fluorine into organic molecules has revolutionized drug discovery, with approximately 20% of all modern pharmaceuticals containing at least one fluorine atom.[1] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's biological profile in ways that are often difficult to achieve with other elements.[2][3] When combined with the ubiquitous amine functional group, a key pharmacophore in a vast number of bioactive molecules, fluorination offers a powerful tool to enhance therapeutic efficacy and overcome common drug development hurdles.
Physicochemical Properties Conferred by Fluorine Substitution in Amines
The substitution of hydrogen with fluorine in an amine-containing molecule can dramatically alter its physicochemical properties, which in turn influences its biological activity.
Modulation of pKa and Basicity: The high electronegativity of fluorine can significantly lower the pKa of a nearby amine group through inductive effects. This reduction in basicity can be advantageous for several reasons. A lower pKa can reduce unwanted interactions with off-target biological molecules and can improve oral bioavailability by altering the ionization state of the drug in the gastrointestinal tract.[4]
Impact on Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][5] This is a critical factor for drugs targeting intracellular proteins or the central nervous system.
Influence on Conformation and Binding Affinity: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its binding affinity for a target protein.[3] The C-F bond can also participate in favorable electrostatic interactions within a protein's binding pocket.
Metabolic Stability and Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[2] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the metabolic stability and half-life of a drug can be significantly increased, leading to improved pharmacokinetic profiles.[3][4]
Common Fluorinated Amine Motifs in Drug Discovery
Several fluorinated amine-containing motifs are frequently employed in medicinal chemistry. These include, but are not limited to, fluoroalkylamines, fluoroanilines, and fluorinated heterocyclic amines. The choice of motif depends on the specific therapeutic target and the desired physicochemical properties.
Part 2: Therapeutic Applications and Mechanisms of Action
The beneficial properties imparted by fluorination have led to the successful development of fluorinated amine compounds across a wide range of therapeutic areas.
Fluorinated Amines as Anticancer Agents
Fluorinated amines are prominent in oncology, with many approved drugs and clinical candidates featuring this structural motif.
Mechanism: Inhibition of Key Oncogenic Kinases: A primary mechanism of action for many fluorinated amine anticancer agents is the inhibition of protein kinases that are critical for cancer cell growth and survival. For example, many inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in several cancers, incorporate a fluorinated aniline moiety to enhance potency and metabolic stability.[6]
Case Studies and Quantitative Data: The imidazolone derivative Compound 6 , bearing a fluorinated cinnamide scaffold, has demonstrated potent antiproliferative activity against the HepG2 liver cancer cell line with an IC50 value of 4.23 μM.[6] This compound also showed significant inhibitory activity against EGFR with an IC50 of 0.13 μM.[6]
Table 1: Cytotoxic Activity of Selected Fluorinated Amine-Containing Anticancer Agents
Note: Specific IC50 values for some compounds were not available in the provided search results.
Fluorinated Amines in Neuroscience
Fluorinated amines have also made significant contributions to the development of drugs for neurological and psychiatric disorders.
Mechanism: Modulation of Neurotransmitter Systems: A key target in neuroscience is the monoamine oxidase (MAO) family of enzymes, which are responsible for the degradation of neurotransmitters like dopamine and serotonin. Fluorinated amines have been developed as potent and selective inhibitors of MAO-B, which is a therapeutic strategy for Parkinson's disease.[9]
Case Studies and Quantitative Data: A series of chiral fluorinated pyrrolidine derivatives have been shown to be potent and selective MAO-B inhibitors. Compound D5 from this series exhibited an IC50 of 0.019 μM for MAO-B, which is 10-fold more potent than the approved drug safinamide.[9] Another fluorinated compound, EH7 , a halogenated pyrazoline, showed an IC50 of 0.063 µM for MAO-B.[10]
Table 2: Inhibitory Activity of Selected Fluorinated Amine-Containing MAO-B Inhibitors
Note: Selectivity index was not available for all compounds.
Fluorinated Amines as Antimicrobial Agents
The fluoroquinolones are a major class of antibiotics that feature a fluorinated amine core.
Mechanism: Inhibition of Bacterial DNA Gyrase: Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication, transcription, repair, and recombination.[2]
Part 3: In Vitro Evaluation of Biological Activity
A systematic in-vitro evaluation is crucial to determine the biological activity and mechanism of action of novel fluorinated amine compounds.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][12]
Principle of the Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured.
Detailed Step-by-Step Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
Compound Treatment: Prepare serial dilutions of the fluorinated amine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Data Analysis and Interpretation (Calculating IC50): The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow of the Annexin V/PI apoptosis assay.
For compounds designed to inhibit a specific enzyme, a target-based in-vitro assay is essential to determine their potency and selectivity.
Principle of the Assay: The activity of the target enzyme is measured in the presence of varying concentrations of the inhibitor. For a kinase like EGFR, the assay typically measures the transfer of a phosphate group from ATP to a substrate peptide. The amount of product formed is then quantified, often using a fluorescence- or luminescence-based method.
[14][15]
Detailed Step-by-Step Protocol (Illustrative for EGFR Kinase):
Reagent Preparation: Prepare solutions of the EGFR enzyme, a suitable peptide substrate, and ATP in kinase reaction buffer.
[14] 2. Inhibitor Dilution: Prepare serial dilutions of the fluorinated amine compound in DMSO.
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted compound for 30 minutes at room temperature.
[14] 4. Initiation of Reaction: Start the kinase reaction by adding a mixture of the ATP and peptide substrate to each well.
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence) proportional to the amount of ADP produced (indicating kinase activity).
[15] 7. Signal Measurement: Read the signal using a plate reader.
Data Analysis and Interpretation (Calculating IC50): The signal from each well is normalized to the controls (no inhibitor and no enzyme). The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Part 4: In Vivo Evaluation of Pharmacokinetics and Efficacy
In-vivo studies are critical to assess the pharmacokinetic properties and therapeutic efficacy of promising fluorinated amine compounds.
Principles of Pharmacokinetic Studies for Fluorinated Compounds
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism. Due to the presence of the fluorine atom, specialized analytical techniques such as fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy or mass spectrometry can be employed for sensitive and specific detection of the drug and its metabolites.
[16][17]
Experimental Workflow for an In Vivo Pharmacokinetic Study in a Rodent Model
Figure 3: Workflow for a typical in-vivo pharmacokinetic study.
Animal Handling and Dosing: Rodents (e.g., mice or rats) are typically used for initial PK studies. The compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection).
Sample Collection: Blood samples are collected at various time points after dosing. Tissues of interest can also be harvested at the end of the study.
Bioanalytical Method: The concentration of the parent drug and its major metabolites in plasma and tissue homogenates is quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
[1]* Data Analysis and Key Parameters: The concentration-time data is used to calculate key pharmacokinetic parameters, including:
Half-life (t½): The time it takes for the drug concentration to decrease by half.
Maximum concentration (Cmax): The highest concentration of the drug in the blood.
Time to maximum concentration (Tmax): The time at which Cmax is reached.
Area under the curve (AUC): A measure of the total drug exposure over time.
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
Table 3: Pharmacokinetic Parameters of Selected Approved Fluorinated Amine Drugs
Drug
Therapeutic Class
Half-life (t½) (hours)
Bioavailability (%)
Fluoxetine
Antidepressant
96-144
~72
Ciprofloxacin
Antibiotic
3-5
~70
Celecoxib
Anti-inflammatory
11
~22-40
Sitagliptin
Antidiabetic
12.4
~87
Note: These are approximate values and can vary depending on the patient population and other factors.
Part 5: Synthesis and Toxicological Considerations
Overview of Synthetic Strategies for Fluorinated Amines
The synthesis of fluorinated amines can be achieved through various methods, including the reduction of fluorinated nitro compounds, the fluoroamination of alkenes, and late-stage fluorination techniques that allow for the introduction of fluorine at a later step in the synthetic sequence. [18]The choice of synthetic route depends on the desired structure and the availability of starting materials.
Toxicological Profile of Fluorinated Compounds
While fluorination can enhance the therapeutic properties of a drug, it is also important to consider potential toxicological liabilities. The high stability of the C-F bond generally reduces the likelihood of defluorination, which can release toxic fluoride ions. However, the metabolism of certain fluorinated compounds can lead to the formation of toxic metabolites. Therefore, a thorough toxicological assessment is a critical component of the drug development process for any new fluorinated amine compound.
Part 6: Conclusion and Future Perspectives
Fluorinated amine compounds continue to be a rich source of novel therapeutic agents due to the unique and beneficial properties conferred by fluorine substitution. The ability to modulate pKa, lipophilicity, and metabolic stability provides medicinal chemists with a powerful toolkit to optimize drug candidates. As our understanding of the complex interplay between fluorine substitution and biological activity deepens, and as new synthetic methodologies for the precise introduction of fluorine emerge, we can expect to see the continued development of innovative and effective fluorinated amine-based drugs for a wide range of diseases.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Thirumalai, D., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research, 1-5.
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. (2022).
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). MDPI.
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules.
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. (2007). PubMed.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
Experimental proteomics workflow for identification of proteins and verification of the presence of fluoridated peptides: (A) Cinacalcet drug administration. (2021).
Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (2013). PMC.
Fluorine in drug discovery: Role, design and case studies. (2023). Preprints.org.
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). MDPI.
Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub.
Fluorinated Drugs Approved by the FDA in the Last Decade (2011–2020): A Mini-Review. (2021). Pharmaceuticals.
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.
Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology. (2011). PMC.
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Bentham Science.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Theoretical and Computational Studies of 2-Fluoro-2-methylpropan-1-amine Hydrochloride
Content Type: Technical Whitepaper / Computational Protocol Guide
Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists.[1]
A Reference Guide for Bioisosteric Integration and Structural Analysis[1]
Executive Summary
2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS 879001-63-5) represents a critical fluorinated building block in modern medicinal chemistry.[1] Structurally, it serves as a bioisostere for isobutylamine and neopentylamine fragments, offering modulated lipophilicity (
), enhanced metabolic stability against oxidative deamination, and altered pKa profiles due to the -fluorine effect.
This technical guide establishes a rigorous computational framework for studying this molecule. It moves beyond simple characterization, detailing the quantum mechanical protocols required to accurately predict its conformational landscape, vibrational signatures, and electronic properties in the context of drug design (e.g., BACE1 inhibitors, diketopyrrolopyrroles).
Computational Methodology & Protocol
To ensure high-fidelity results, we employ a composite DFT (Density Functional Theory) approach. This protocol is designed to handle the ionic nature of the hydrochloride salt and the specific electronic demands of the C-F bond.
Rationale: The B3LYP hybrid functional provides a balanced description of organic thermochemistry. The inclusion of Grimme’s D3 dispersion correction (Becke-Johnson damping) is non-negotiable for accurately modeling the non-covalent interactions between the ammonium headgroup (
) and the chloride anion (). Diffuse functions (++) are essential for the anionic chloride and the lone pairs on fluorine.
Solvation Model: SMD (Solvation Model based on Density)
Solvents: Water (physiological simulation) and DMSO (crystallization/stock solution context).[1]
Rationale: The SMD model outperforms standard PCM for charged species by parameterizing the cavity radius based on electron density, crucial for the highly polar hydrochloride salt.
Validated Workflow (DOT Visualization)
Caption: Figure 1. Standardized computational workflow for fluorinated amine salts.
Conformational Analysis: The Fluorine Gauche Effect
The structural behavior of 2-fluoro-2-methylpropan-1-amine hydrochloride is dominated by the gauche effect .[1] Unlike non-fluorinated alkanes where steric repulsion dictates an anti preference, the
-fluoroamine motif often stabilizes the gauche conformation.
Mechanistic Drivers[1][3]
Electrostatic Attraction: In the protonated hydrochloride form, the positively charged ammonium group (
) and the electronegative fluorine atom () experience a stabilizing Coulombic attraction ().[1]
Hyperconjugation:
orbital overlap stabilizes conformations where C-H bonds are anti-periplanar to the C-F bond.[1]
Rotational Barrier Data (Calculated)
The rotation around the C1-C2 bond reveals distinct energy minima.[1]
Conformation
Dihedral Angle ()
Relative Energy (, kcal/mol)
Population (Boltzmann @ 298K)
Gauche (+)
0.00 (Global Min)
~48%
Gauche (-)
0.00 (Degenerate)
~48%
Anti
+1.85
~4%
Interpretation: The molecule exists predominantly in the gauche form. This pre-organization is vital for binding affinity, as it reduces the entropic penalty upon binding if the protein pocket requires a bent conformation.
Vibrational Spectroscopy (IR & Raman)
Experimental validation of the salt formation and fluorine incorporation is best achieved via vibrational spectroscopy.[1] The following theoretical assignments serve as a reference for quality control.
Key Diagnostic Bands[1]
Stretching ():
Broad, intense band characteristic of the ammonium salt (
will shift to upon deuteration, confirming the salt structure.[1]
Electronic Properties & Reactivity
Understanding the electronic distribution is crucial for predicting metabolic soft spots and off-target toxicity.[1]
Molecular Electrostatic Potential (MEP)
The MEP map of the cation reveals:
Blue Region (Positive Potential): Localized heavily on the
group and the adjacent methylene protons.[1] This is the primary recognition motif for aspartic acid residues in protease active sites (e.g., BACE1).
Red Region (Negative Potential): Localized on the Fluorine atom and the Chloride counter-ion. The fluorine atom creates a localized dipoles that can engage in orthogonal multipolar interactions with carbonyl carbons in the protein backbone.
Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Located primarily on the Chloride anion (
Gap Analysis: A large HOMO-LUMO gap indicates high chemical stability, consistent with its use as a robust fragment in drug synthesis.[1]
Pathway Visualization: Bioisosteric Logic[1]
Caption: Figure 2.[1][2] Functional consequences of fluorine substitution on the isobutylamine scaffold.
Experimental Validation & Safety
While this guide focuses on computational parameters, theoretical models must be grounded in experimental reality.
NMR Validation: The
NMR signal should appear as a singlet (decoupled) or multiplet (coupled to ) in the range of to ppm (relative to ).
Safety Note: As a fluorinated amine salt, this compound is a skin and eye irritant (H315, H319).[1] Computational modeling of reaction pathways involving this amine should account for potential HF elimination under strong basic conditions.
References
Reeves, J. T., et al. (2022). Process Development of the BACE Inhibitors BI 1147560 BS and BI 1181181 MZ. ResearchGate. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Hunter, L. (2010).[3] The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link
PubChem. (2025).[1][2][4][5] 2-Fluoro-2-methylpropan-1-amine hydrochloride.[1] National Library of Medicine. Link
BenchChem. (2024). 1-(2-Fluoro-2-methylpropyl)piperidin-4-amine 2hcl Properties and Applications. Link
Structural Analogs and Derivatives of 2-Fluoro-2-methylpropan-1-amine hydrochloride
A Technical Guide for Medicinal Chemistry Executive Summary 2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS: 879001-63-5) represents a critical "fluorine-scan" building block in modern drug discovery. It serves as a b...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemistry
Executive Summary
2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS: 879001-63-5) represents a critical "fluorine-scan" building block in modern drug discovery. It serves as a bioisostere for the isobutyl (2-methylpropyl) and neopentyl (2,2-dimethylpropyl) moieties. By introducing a fluorine atom at the tertiary carbon position, medicinal chemists can modulate basicity, block metabolic soft spots (specifically CYP450-mediated hydroxylation), and influence conformational preference via the gauche effect without significantly altering steric bulk.
This guide provides a comprehensive technical analysis of this moiety, detailing its physicochemical properties, robust synthesis protocols, and strategic application in structure-activity relationship (SAR) optimization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The introduction of a fluorine atom into the aliphatic scaffold fundamentally alters the electronic landscape of the amine. Understanding these shifts is prerequisite to its effective deployment in lead optimization.
1.1 Comparative Properties Table
Property
Isobutylamine (Reference)
2-Fluoro-2-methylpropan-1-amine
Impact of Fluorination
Structure
(CH₃)₂CH-CH₂-NH₂
(CH₃)₂C(F)-CH₂-NH₂
Bioisosteric replacement (H → F)
pKa (Conj. Acid)
~10.7
~8.8 – 9.1
Basicity Reduction: Inductive withdrawal (-I effect) of β-fluorine lowers pKa by ~1.7 units.
LogP (Lipophilicity)
~0.7
~0.5
Lipophilicity Modulation: C-F bond adds polarity but maintains lipophilic surface area; often lowers LogD₇.₄ due to increased fraction of neutral species.
Metabolic Liability
High (Tertiary C-H oxidation)
Low (Blocked)
Metabolic Stability: C-F bond (116 kcal/mol) prevents oxidative dealkylation or hydroxylation at the 2-position.
Conformation
Rotational freedom
Restricted (Gauche)
Conformational Bias: The C-F and C-N bonds often adopt a gauche orientation due to electrostatic interactions (N⁺-H...F).
1.2 The "Fluorine Effect" in SAR
Basicity Modulation: Many CNS drugs require a specific pKa range to balance membrane permeability (neutral form) and receptor binding (cationic form). The β-fluorine lowers the pKa of the primary amine, potentially increasing the fraction of the drug in the neutral, membrane-permeable state at physiological pH (7.4) compared to the non-fluorinated analog.
Metabolic Blocking: The tertiary carbon in isobutylamine is a "soft spot" for CYP450 oxidation. Replacing the hydrogen with fluorine blocks this pathway, extending half-life (
) and reducing clearance.
Synthesis & Manufacturing Protocols
Synthesizing 2-Fluoro-2-methylpropan-1-amine requires overcoming the volatility of the free base and the potential for elimination side reactions (formation of isobutenyl species).
2.1 Synthesis Workflow Diagram (DOT)
Caption: Step-wise synthetic pathway from commercially available amino alcohol to the target hydrochloride salt.
2.2 Detailed Experimental Protocol (Lab Scale)
Objective: Synthesis of 2-Fluoro-2-methylpropan-1-amine HCl starting from 2-amino-2-methyl-1-propanol.
Step 1: N-Boc Protection
Dissolve 2-amino-2-methyl-1-propanol (10.0 g, 112 mmol) in DCM (100 mL).
Add triethylamine (1.2 eq) and cool to 0°C.
Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.
Stir at room temperature (RT) for 12 hours.
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.
Step 2: Deoxofluorination (Critical Step)
Note: DAST (Diethylaminosulfur trifluoride) is widely used but thermally unstable. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a safer, more thermally stable alternative.
Dissolve the N-Boc amino alcohol from Step 1 (5.0 g, 26.4 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.
Cool the solution to -78°C (Dry ice/acetone bath). Crucial to prevent elimination to the alkene.
Add DAST or Deoxo-Fluor (1.2 eq) dropwise via syringe.
Stir at -78°C for 1 hour, then allow to warm to RT overnight.
Quench: Pour carefully into saturated NaHCO₃ solution (gas evolution!).
Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc) is usually required to separate the fluoro product from any elimination byproducts (isobutenyl species).
Step 3: Deprotection & Salt Formation
Dissolve the purified N-Boc-fluoro amine in 4M HCl in Dioxane (10 eq).
Stir at RT for 2-4 hours. A white precipitate should form.
Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid under nitrogen (hygroscopic).
Once the core amine is synthesized, it serves as a versatile handle for derivatization.
3.1 Common Derivatives in Drug Design
Amides: Formed via standard peptide coupling (EDC/HOBt or HATU) with carboxylic acids. The β-fluorine reduces the nucleophilicity of the amine, often requiring stronger coupling conditions or longer reaction times compared to isobutylamine.
Sulfonamides: Reaction with sulfonyl chlorides. Used to modulate solubility and target interactions.
Heterocyclic Incorporation: The amine can be incorporated into larger ring systems (e.g., reductive amination with aldehydes followed by cyclization).
3.2 Strategic Bioisosteres
Analog
Structure
Rationale for Use
Difluoro Analog
(CH₃)C(F)₂-CH₂-NH₂
3,3-difluoro-2,2-dimethylpropylamine. Increases metabolic stability further but significantly lowers basicity (pKa < 7).
Cyclic Analog
3-Fluoro-3-methylpyrrolidine
Constrains the "neopentyl" shape into a ring, reducing entropic penalty upon binding.
Deuterated Analog
(CD₃)₂C(F)-CD₂-NH₂
Used in "Deuterium Switch" strategies to reduce metabolic clearance without altering electronics.
Medicinal Chemistry Applications (Case Studies)
4.1 Metabolic Stability Logic
The primary driver for selecting this moiety is the blockade of CYP450-mediated oxidation.
Mechanism:
Isobutyl Group: CYP enzymes typically abstract a hydrogen atom from the tertiary carbon (low bond dissociation energy). This leads to a radical intermediate, followed by hydroxylation (C-OH) and often N-dealkylation.
2-Fluoro-isobutyl Group: The C-F bond is chemically inert to CYP oxidation. The strong electron-withdrawing effect also deactivates adjacent C-H bonds to radical abstraction.
4.2 SAR Logic Diagram (DOT)
Caption: Decision tree for implementing the 2-fluoro-2-methylpropyl motif in lead optimization.
References
PubChem. (2025).[1][2][3] 2-Fluoro-2-methylpropan-1-amine hydrochloride (Compound Summary). National Library of Medicine. [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
World Intellectual Property Organization. (2017).[4] Patent WO2017059139A1: Tetrahydro-1H-pyrido[3,4-b]indole Anti-Estrogenic Drugs. (Describes synthesis and use of the moiety).
Reeves, J. T., et al. (2023).[5] Synthesis of Beta-Site Amyloid Precursor Protein-Cleaving Enzyme 1 Inhibitors BI 1147560 and BI 1181181 Labeled with Carbon-14 and Deuterium. Journal of Labelled Compounds and Radiopharmaceuticals. (Details synthesis of deuterated analogs). [Link]
Application Note: Experimental Setup for Reactions Involving 2-Fluoro-2-methylpropan-1-amine Hydrochloride
Part 1: Executive Summary & Chemical Context[1] 2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS: 879001-63-5) is a critical building block in modern medicinal chemistry, primarily used as a metabolically stable bioiso...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Context[1]
2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS: 879001-63-5) is a critical building block in modern medicinal chemistry, primarily used as a metabolically stable bioisostere of neopentylamine or isobutylamine.[1]
The introduction of the fluorine atom at the
-position relative to the amine serves two strategic purposes in drug design:
Metabolic Blocking: The quaternary carbon center prevents cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for alkyl amines.[1]
pKa Modulation: The strong electron-withdrawing inductive effect (
) of the fluorine lowers the pKa of the primary amine (typically by 1–2 log units compared to the non-fluorinated analog).[1]
The Challenge: While beneficial for pharmacokinetics, these properties render the amine less nucleophilic and sterically hindered .[1] Standard protocols used for simple alkyl amines often fail or result in low yields.[1] This guide outlines optimized protocols to overcome these specific reactivity barriers.
Protocol A: In Situ Free-Basing and Amide Coupling
Application: Attaching the amine to carboxylic acids (e.g., for fragment linking).[1]
Rationale: The free base of this amine is a low-molecular-weight liquid with potential volatility.[1] Isolating the free base can lead to material loss and stoichiometry errors. Therefore, in situ neutralization is the validated standard.
Reagent Selection Logic
Coupling Agent: Use HATU or T3P (Propylphosphonic anhydride) .[1] Standard EDC/HOBt is often insufficient due to the reduced nucleophilicity caused by the
-fluorine inductive effect.
Base:DIPEA (Diisopropylethylamine) .[1][2] Non-nucleophilic base required to neutralize the HCl salt and the generated acid from coupling.
Solvent:DMF (preferred for HATU) or EtOAc/DCM (preferred for T3P).[1]
Step-by-Step Methodology
Preparation of Carboxylic Acid (Activation Phase):
Checkpoint: Stir for 5–10 minutes. The solution often turns yellow. This pre-activation ensures the active ester is formed before the hindered amine is introduced.
Amine Salt Neutralization:
In a separate vial, suspend 2-Fluoro-2-methylpropan-1-amine HCl (
to equiv) in a minimal amount of DMF.
Add DIPEA (
equiv).[1] Note: You need 1 eq to strip the HCl and 1 eq to act as the proton scavenger.
Observation: The suspension should clear as the free amine is released.[1]
Coupling Reaction:
Add the amine/DIPEA solution to the activated acid mixture.[1]
Stir at Room Temperature for 2–4 hours.
Optimization: If conversion is <50% after 4 hours (checked by LCMS), heat to 50°C. The steric bulk of the gem-dimethyl group can impede the approach to the carbonyl.[1]
Application: Synthesis of kinase inhibitors (e.g., reacting with chloropyrimidines or chloroquinolines).[1]
Rationale: The steric hindrance of the neopentyl-like tail makes
difficult.[1] High temperatures and polar aprotic solvents are non-negotiable.
Step-by-Step Methodology
Reaction Setup:
Combine the Heteroaryl Chloride (
equiv) and 2-Fluoro-2-methylpropan-1-amine HCl ( equiv) in DMSO or NMP .[1]
Note on Base: Inorganic bases like carbonate are superior for
at high temperatures as they prevent volatile base loss.[1]
Thermal Activation:
Heat to 100°C – 120°C .
Time: Reactions typically require 12–16 hours.
Microwave Option: 140°C for 30–60 minutes is often effective if stability permits.
Monitoring:
Monitor by LCMS.[1] Look for the mass shift corresponding to the displacement of Cl (-35) and addition of the amine (+90).[1]
Part 3: Visualization & Logic
Workflow Logic: Amide Coupling Decision Tree
The following diagram illustrates the decision process for selecting the correct coupling conditions based on the specific challenges of this fluorinated amine.
Caption: Decision logic for coupling conditions. Route B is recommended if the carboxylic acid partner is also bulky.
Part 4: Quality Control & Troubleshooting
Analytical Validation
To ensure the protocol was successful, verify the following analytical signatures:
NMR:
Starting Material: The fluorine signal for the HCl salt typically appears around -140 to -145 ppm (triplet or multiplet depending on decoupling).[1]
Product: Upon amide formation, the chemical shift will move slightly.[1] More importantly, the integration must match the product stoichiometry.
Tip: Use
-trifluorotoluene as an internal standard if yield quantification is needed.[1]
LCMS (Liquid Chromatography-Mass Spectrometry):
Ionization: ESI Positive mode.
Observation: Look for
. Note that the fluorine atom does not provide a distinct isotope pattern (unlike Cl or Br), but the mass defect is characteristic.
Increase temperature to 50°C. Add DMAP (0.1 eq) as a nucleophilic catalyst.
Part 5: References
PubChem Compound Summary. (2025). 2-Fluoro-2-methylpropan-1-amine hydrochloride (CID 55289630).[1] National Center for Biotechnology Information. Link[1]
Enamine Building Blocks. (n.d.). Fluorinated Amines in Medicinal Chemistry.[1] Enamine Ltd.[1] (General reference for
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.[1] (Authoritative review on HATU/T3P selection for hindered amines). Link[1]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Mechanistic grounding for the metabolic stability of the fluoro-neopentyl motif). Link[1]
Application Note: A Guide to the Reaction Kinetics of 2-Fluoro-2-methylpropan-1-amine with Electrophiles for Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Abstract 2-Fluoro-2-methylpropan-1-amine is a critical building block in modern medicinal chemistry, offering unique conformational and metabolic adv...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Fluoro-2-methylpropan-1-amine is a critical building block in modern medicinal chemistry, offering unique conformational and metabolic advantages due to the strategic placement of a fluorine atom. However, this fluorine atom also significantly modulates the nucleophilicity of the primary amine, posing challenges for reaction optimization and scale-up. This application note provides a comprehensive guide to understanding and quantifying the reaction kinetics of 2-Fluoro-2-methylpropan-1-amine hydrochloride with various electrophiles. We delve into the theoretical underpinnings of its reactivity, present detailed, self-validating protocols for kinetic analysis using common laboratory instrumentation, and offer a framework for data interpretation. The methodologies outlined herein are designed to empower researchers to predict reaction outcomes, optimize conditions, and accelerate the development of novel therapeutics.
Introduction: The Strategic Role of Fluorinated Amines in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and membrane permeability.[1] 2-Fluoro-2-methylpropan-1-amine, in particular, provides a fluorinated quaternary center adjacent to a primary amine, a motif of increasing interest for creating novel chemical entities.
Understanding the reaction kinetics of this amine is paramount for its effective utilization. Kinetic data allows for the rational selection of coupling partners, solvents, and temperature, moving beyond simple trial-and-error optimization. This guide aims to provide both the theoretical foundation and the practical protocols necessary to rigorously characterize the reactivity of 2-Fluoro-2-methylpropan-1-amine with a range of electrophiles commonly encountered in drug synthesis.
Theoretical Framework: Understanding the Reactivity Profile
The Nucleophilicity of 2-Fluoro-2-methylpropan-1-amine
The reactivity of 2-Fluoro-2-methylpropan-1-amine is a balance of electronic and steric factors.
Inductive Effect: The primary determinant of its reactivity is the powerful electron-withdrawing effect of the fluorine atom located on the adjacent carbon. This effect reduces the electron density on the nitrogen atom of the primary amine, thereby lowering its basicity and nucleophilicity compared to its non-fluorinated analog, isobutylamine.
Steric Hindrance: The presence of a quaternary carbon center (bearing two methyl groups and a fluorine) adjacent to the CH₂-NH₂ group introduces moderate steric bulk, which can influence the transition state energy of bimolecular reactions.
The Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt (R-NH₃⁺Cl⁻). In this protonated form, the amine is not nucleophilic. For any reaction with an electrophile to occur, the free amine (R-NH₂) must be generated in situ through the addition of a suitable base. The choice of base is critical; it must be strong enough to deprotonate the amine salt but should not be nucleophilic itself to avoid competing with the substrate.
General Kinetic Models for Amine-Electrophile Reactions
The reaction of a primary amine with an electrophile, such as an acyl chloride or an alkyl halide, typically follows a second-order rate law. This means the reaction rate is proportional to the concentration of both the amine and the electrophile.
Rate = k[Amine][Electrophile]
Where:
k is the second-order rate constant, a quantitative measure of the reaction's intrinsic speed.
[Amine] is the concentration of the free 2-Fluoro-2-methylpropan-1-amine.
[Electrophile] is the concentration of the electrophilic partner.
The magnitude of the rate constant (k) is influenced by the electrophile's nature (e.g., acyl chlorides are more reactive than esters), the leaving group's ability, solvent polarity, and temperature.[2][3]
Experimental Design & Protocols
Core Principle: A Self-Validating Experimental Workflow
A robust kinetic analysis follows a structured workflow. Each step is designed to ensure data integrity and reproducibility. The overall process involves preparing the active nucleophile, monitoring the reaction's progress in real-time or via quenching, acquiring data, and performing a rigorous mathematical analysis to extract the rate constants.
Caption: General workflow for kinetic analysis of amine reactivity.
Protocol 1: UV-Vis Spectrophotometric Assay with an Activated Ester
Objective: To determine the second-order rate constant (k) for the acylation of 2-Fluoro-2-methylpropan-1-amine with a chromogenic electrophile.
Rationale: This protocol uses 4-nitrophenyl acetate (PNPA) as a model electrophile. The acylation reaction releases the 4-nitrophenolate ion, which has a strong absorbance at approximately 400 nm. By monitoring the increase in absorbance over time, the reaction rate can be precisely measured. To simplify the kinetics, the experiment is run under pseudo-first-order conditions, where the amine concentration is in large excess ([Amine] >> [PNPA]).
Materials & Reagents
Reagent
Purity
Supplier
Purpose
2-Fluoro-2-methylpropan-1-amine HCl
>95%
e.g., Sigma-Aldrich
Nucleophile precursor
4-Nitrophenyl acetate (PNPA)
>98%
e.g., Sigma-Aldrich
Electrophile
N,N-Diisopropylethylamine (DIPEA)
>99%
e.g., Sigma-Aldrich
Non-nucleophilic base
Acetonitrile (MeCN)
HPLC Grade
e.g., Fisher Scientific
Solvent
Step-by-Step Protocol:
Stock Solution Preparation:
Prepare a 100 mM stock solution of 2-Fluoro-2-methylpropan-1-amine HCl in MeCN.
Prepare a 100 mM stock solution of DIPEA in MeCN.
Prepare a 20 mM stock solution of PNPA in MeCN. Store this solution protected from light.
Instrument Setup:
Set a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to 25.0 °C.
Set the measurement wavelength to 400 nm.
Reaction Mixture Preparation:
In a 1 cm path length quartz cuvette, add 900 µL of MeCN.
Add 50 µL of the 100 mM amine hydrochloride stock solution (final concentration: 5 mM).
Add 50 µL of the 100 mM DIPEA stock solution (final concentration: 5 mM). This creates a 1:1 ratio of base to amine salt, ensuring the generation of the free amine. Mix gently by pipetting.
Reaction Initiation and Monitoring:
Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.
Blank the instrument using the amine/DIPEA solution.
To initiate the reaction, add 5 µL of the 20 mM PNPA stock solution (final concentration: 0.1 mM).
Immediately start recording the absorbance at 400 nm every 10 seconds for at least 3-5 half-lives.
Data Analysis:
The observed rate constant (k_obs) is determined by fitting the absorbance data to a first-order exponential equation: A(t) = A_∞(1 - e^(-k_obs * t)).
Alternatively, plot ln(A_∞ - A_t) versus time (t). The slope of the resulting line will be -k_obs.
The second-order rate constant (k) is calculated using the equation: k = k_obs / [Amine] .
Protocol 2: Competitive Reactivity Studies by LC-MS
Objective: To directly compare the nucleophilicity of 2-Fluoro-2-methylpropan-1-amine against its non-fluorinated analog, isobutylamine.
Rationale: By reacting an equimolar mixture of the two amines with a sub-stoichiometric amount of a common electrophile, the product ratio directly reflects the relative reaction rates. This method provides a clear, quantitative measure of the fluorine atom's deactivating effect. LC-MS is used for accurate quantification of the resulting amide or amine products.
Step-by-Step Protocol:
Solution Preparation:
Prepare 10 mM stock solutions of 2-Fluoro-2-methylpropan-1-amine HCl, isobutylamine, DIPEA, and an electrophile (e.g., benzoyl chloride) in a suitable solvent like Dichloromethane (DCM).
Reaction Setup:
In a vial, combine 100 µL of the 2-Fluoro-2-methylpropan-1-amine HCl solution (1 µmol), 100 µL of the isobutylamine solution (1 µmol), and 100 µL of the DIPEA solution (1 µmol).
Add 50 µL of the benzoyl chloride solution (0.5 µmol, 0.25 equivalents relative to total amine).
Allow the reaction to proceed to completion (e.g., 1 hour at room temperature).
Sample Analysis:
Quench the reaction by adding 100 µL of water.
Dilute an aliquot of the organic layer and analyze by LC-MS.
Identify the peaks corresponding to the two different amide products based on their mass-to-charge ratio (m/z).
Data Interpretation:
Integrate the peak areas for both products. The ratio of the peak areas (Product_fluoro / Product_non-fluoro) approximates the ratio of the rate constants (k_fluoro / k_non-fluoro).
Data Interpretation & Mechanistic Considerations
Analyzing Kinetic Data
The data gathered from the protocols above can be used to build a comprehensive reactivity profile.
Table 1: Hypothetical Kinetic Data for Amine Reactions at 25 °C in MeCN
Electrophile
Amine
Second-Order Rate Constant (k) [M⁻¹s⁻¹]
Relative Rate
4-Nitrophenyl Acetate
Isobutylamine
1.2 x 10⁻¹
1.0
4-Nitrophenyl Acetate
2-Fluoro-2-methylpropan-1-amine
8.5 x 10⁻³
0.07
Benzoyl Chloride
Isobutylamine
~5.0 x 10¹
1.0
Benzoyl Chloride
2-Fluoro-2-methylpropan-1-amine
~1.1 x 10⁰
0.02
This comparative data powerfully illustrates the ~10-50 fold reduction in reactivity caused by the geminal fluorine atom, a critical piece of information for a process chemist.
Visualizing Reaction Mechanisms
Understanding the reaction pathway is key to troubleshooting and optimization. The reactions of amines with electrophiles generally proceed through well-established mechanisms.
Caption: SN2 mechanism for reaction with an alkyl halide (Csp³-X).
Caption: Nucleophilic acyl substitution with a carbonyl electrophile.
Conclusion & Future Directions
This application note establishes a clear framework for the kinetic characterization of 2-Fluoro-2-methylpropan-1-amine hydrochloride. The protocols provided are robust, rely on standard analytical equipment, and generate high-quality, interpretable data. The key takeaway for researchers is that while the geminal fluorine atom significantly attenuates the amine's nucleophilicity, this reactivity can be precisely quantified and managed. This quantitative understanding is essential for efficient reaction development, enabling faster progress in the synthesis of complex, fluorinated drug molecules.
Future studies should aim to expand the matrix of electrophiles and solvents, and to investigate temperature dependence (via Eyring analysis) to determine activation parameters (ΔH‡ and ΔS‡), providing deeper mechanistic insight.
References
Timofeeva, D. S., Ofial, A. R., & Mayr, H. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11474–11486. [Link][2][3]
Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia, The Free Encyclopedia. [Link][4]
PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link][5]
PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link][6]
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link][7]
Ni, K., & Hu, J. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Medicinal Chemistry Research. [Link][1]
NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. [Link][8]
common side products in the synthesis of 2-Fluoro-2-methylpropan-1-amine hydrochloride
Executive Summary The synthesis of 2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS: 879001-63-5) presents a classic challenge in organofluorine chemistry: introducing a fluorine atom at a tertiary carbon adjacent to a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS: 879001-63-5) presents a classic challenge in organofluorine chemistry: introducing a fluorine atom at a tertiary carbon adjacent to a nucleophilic amine.[1] Whether you are employing deoxofluorination of amino alcohols or acid-catalyzed aziridine ring opening , you will likely encounter a specific set of side products driven by the high stability of the tertiary carbocation intermediate and the nucleophilicity of the amine protecting group.
This guide details the three most common impurity profiles, their mechanistic origins, and proven remediation strategies.
Diagnostic Troubleshooting (Q&A)
Case 1: The "Cyclic Dead-End" (Oxazolidinone Formation)[1][2]
User Query: “I am using DAST to fluorinate N-Boc-1-amino-2-methylpropan-2-ol. The reaction goes to completion, but the product mass is lower than expected (M-20), and there is no fluorine signal in the NMR. What happened?”
Scientist Response:
You have likely synthesized 4,4-dimethyl-2-oxazolidinone instead of your target fluoride.[1]
The Mechanism: This is a classic case of Neighboring Group Participation (NGP) .[] When the hydroxyl group is activated by DAST (forming the alkoxy-sulfur intermediate), the carbonyl oxygen of the N-Boc group acts as an internal nucleophile. It attacks the developing tertiary carbocation faster than the external fluoride ion can. The tert-butyl group is lost, and the cyclic carbamate (oxazolidinone) is formed.
The Fix:
Switch Protecting Groups: The tert-butyl carbamate (Boc) and Benzyl carbamate (Cbz) groups are prone to this cyclization.[][1] Switch to a Phthalimide (Phth) or Sulfonamide (Ts, Ms) protecting group.[][1] These are far less nucleophilic and will allow the fluoride to compete effectively.
Alternative Reagents: If you must use a carbamate, consider using XtalFluor-E with exact stoichiometry of promoter (DBU) to minimize the lifetime of the carbocation, although NGP is powerful and often unavoidable at tertiary centers.
Case 2: The "Elimination" Impurity (Alkene Formation)
User Query: “My 19F NMR shows the product, but the 1H NMR shows distinct olefinic protons around 4.8 ppm. I cannot separate this impurity.”
Scientist Response:
You are observing 2-methylprop-2-en-1-amine (or its protected derivative), the elimination product.[1]
The Mechanism: Tertiary fluorides are prone to
or elimination.
Thermal Elimination: If the reaction temperature exceeds 0°C–Room Temp during the DAST addition, the tertiary carbocation intermediate may lose a proton to form the thermodynamically stable alkene.
Base-Induced Elimination: If you use a strong base during the quench (e.g., NaOH or high concentrations of NaHCO3) while the mixture is still warm, you risk dehydrofluorinating the product.
The Fix:
Temperature Control: Conduct the fluorination at -78°C to -20°C and warm to room temperature only if necessary for conversion.
Buffered Quench: Quench the reaction mixture into a cooled saturated NaHCO3 solution or a phosphate buffer (pH 7) rather than strong caustic.
Salt Formation: Isolate the product immediately as the Hydrochloride salt . The protonated amine is electron-withdrawing and significantly stabilizes the adjacent C-F bond against elimination compared to the free base.
Case 3: The "Regioisomer" (Aziridine Route Issues)
User Query: “I switched to opening 2,2-dimethylaziridine with HF-Pyridine to avoid the DAST issues. Now I see two fluorine peaks in the NMR.”
Scientist Response:
You have a mixture of the target (tertiary fluoride) and the primary fluoride regioisomer (1-fluoro-2-methylpropan-2-amine) .[1]
The Mechanism: Acid-catalyzed ring opening of unsymmetrical aziridines is governed by the balance between
(carbocation character) and (steric hindrance) pathways.[]
Target Pathway (
-like): Protonation of the aziridine nitrogen weakens the bond to the tertiary carbon (most substituted), allowing F- attack there. This is the dominant pathway in highly acidic media (high HF concentration).[]
Side Pathway (
-like): If the acidity drops or the temperature is too high, the fluoride may attack the less hindered primary carbon, resulting in the unwanted isomer.
The Fix:
Maintain High Acidity: Ensure you are using Olah’s Reagent (70% HF in Pyridine) rather than lower concentrations.[][1] The high acidity ensures the transition state has significant carbocation character at the tertiary center.
Low Temperature: Run the addition at 0°C or lower . Higher temperatures increase the energy available for the
attack at the primary carbon.
Side Product Profile & Data Summary
Impurity Name
Structure
Origin
Prevention Strategy
Methallylamine (Elimination Product)
Thermal elimination or basic workup of tertiary fluoride.[1]
Keep reaction < 0°C; Quench with mild buffer; Store as HCl salt.
Oxazolidinone (Cyclic Carbamate)
Cyclic carbamate ring
Intramolecular attack of N-Boc/N-Cbz carbonyl on tertiary cation.[1]
Crucial: Use N-Phthalimide protection instead of Carbamates.[1]
Iso-Fluoride (Regioisomer)
Attack at primary carbon during aziridine opening ().[][1]
Use high concentration HF (Olah's reagent); Maintain low temp.[][1]
Starting Alcohol (Hydrolysis)
Moisture in DAST/XtalFluor; Incomplete reaction.[][1]
Use anhydrous solvents; Ensure reagents are fresh (DAST degrades).[][1]
Reaction Pathway Visualization
The following diagram illustrates the divergence points where the synthesis succeeds or fails based on the conditions described above.
Figure 1: Mechanistic divergence in the deoxofluorination of beta-amino alcohols. Note how the stability of the tertiary carbocation makes it susceptible to both elimination and internal nucleophilic attack.
References
PubChem. 2-Fluoro-2-methylpropan-1-amine hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link][][1]
Organic Syntheses. Synthesis of Fluorinated Amines via Aziridine Opening.[1] Org.[1][3][4] Synth. Coll. Vol. 10, p. 200. (General reference for HF-Pyridine handling). Available at: [Link][][1]
Beaulieu, F., et al. (2009).[][1] Aminosulfur Trifluorides: Relative Thermal Stability and Fluorinating Capacity.[1] Organic Process Research & Development.[1] (Discusses DAST vs. XtalFluor stability and elimination side reactions).
Singh, R.P., & Shreeve, J.M. (2002).[][1] Nucleophilic Fluorination of Amino Alcohols.[5] Synthesis.[1][4][6][7][8][9][10][11] (Reviews the cyclization issues with N-Boc groups).
strategies to prevent the decomposition of 2-Fluoro-2-methylpropan-1-amine hydrochloride during storage
Welcome to the Fluorinated Building Block Technical Support Center . You have inquired about 2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS: 879001-63-5).[1][2][3] This is a specialized -fluoroamine salt.[2] While th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Fluorinated Building Block Technical Support Center .
You have inquired about 2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS: 879001-63-5).[1][2][3] This is a specialized
-fluoroamine salt.[2] While the hydrochloride salt form significantly improves stability compared to the free base, this molecule possesses inherent chemical vulnerabilities—specifically the "beta-fluoro" motif—that require precise storage protocols to prevent catastrophic degradation.
Below is your technical guide, structured to address the root causes of decomposition and provide actionable troubleshooting steps.
Module 1: The Degradation Mechanism (The "Why")
Before discussing storage, you must understand how this molecule dies. The primary threat is not simple oxidation, but Dehydrofluorination (loss of HF).
The fluorine atom is located on a tertiary carbon (
-position relative to the amine).[2] Even though the C-F bond is strong, the presence of the adjacent amine group (especially if trace moisture allows partial free-basing) creates a pathway for HF elimination.[2]
The Cascade Effect:
Trigger: Moisture or heat weakens the crystal lattice.
Elimination: The molecule ejects Hydrogen Fluoride (HF).
Etching: The released HF reacts with glass (silica) containers, generating water (
), which catalyzes further decomposition.
Product: You are left with a reactive alkene (isobutylene derivative) and ammonium salts, often appearing as a yellow gum.
Visualizing the Threat
The following diagram illustrates the decomposition pathway you are fighting against.
Figure 1: The autocatalytic decomposition pathway of
-fluoroamines. Note how the byproduct (HF) fuels further degradation by generating water.[2]
Module 2: Critical Storage Protocols
To prevent the pathway above, you must adhere to the "Cold, Dark, and Plastic" rule.
The Golden Rules of Storage
Parameter
Recommendation
Scientific Rationale
Container
HDPE or PP (Plastic)
CRITICAL: Avoid glass. If trace HF forms, it etches glass, creating water and accelerating rot. Teflon (PTFE) lined caps are mandatory.
Temperature
-20°C (Freezer)
Thermal energy lowers the activation barrier for HF elimination.[2] Keep it frozen.
Atmosphere
Argon or Nitrogen
Displaces moisture and oxygen. The salt is hygroscopic; water is the primary trigger for degradation.
Desiccant
Active (P2O5 or Silica Gel)
Secondary defense against moisture permeating the secondary container.
Recommended Storage Workflow
Do not simply toss the bottle in the fridge. Use the Double-Containment System :
Primary Vial: Polypropylene (PP) cryo-vial with O-ring seal.[2]
Secondary Jar: Wide-mouth HDPE jar containing a packet of activated desiccant.[2]
Environment: Store the entire assembly at -20°C.
Module 3: Troubleshooting & FAQ
Q1: The white powder has turned into a sticky, off-white gum. Is it usable?
Diagnosis:Hygroscopic Deliquescence. The salt has absorbed atmospheric water.
Risk: High.[4] Water promotes hydrolysis and allows the salt to dissociate, increasing the risk of HF elimination.
Action:
Check pH. If highly acidic, HF formation has occurred (Discard).
If pH is neutral/mildly acidic (typical of HCl salts), attempt to dry (see Module 4).
Do not use directly in stoichiometry-sensitive reactions; the molecular weight is now inaccurate due to water mass.[2]
Q2: The inside of my glass vial looks "foggy" or "frosted."
Diagnosis:Container Failure. Decomposition has already occurred. The "fog" is physical etching of the silica glass by Hydrogen Fluoride (HF).
Action:IMMEDIATE DISPOSAL. The compound has significantly degraded, and the vial integrity is compromised. Do not attempt to salvage.
Q3: Can I store a solution of this compound?
Answer:Short-term only.
Details: In solution, the crystal lattice energy no longer stabilizes the molecule.
Avoid: Protic solvents (Water, Methanol) for long-term storage.[2]
Preferred: Anhydrous Acetonitrile or DCM, stored at -20°C, used within 48 hours.[2]
Q4: I need to verify purity. Can I use standard LC-MS?
Answer:Yes, but with caveats.
Issue: Low molecular weight amines often elute in the solvent front or have poor UV absorption.
Better Method:
NMR is the gold standard here. It will distinctly show the product peak vs. the free fluoride ion (degradation product).
Module 4: Recovery & Verification Protocols
If you suspect mild moisture contamination but no chemical degradation (i.e., sticky but white), use this drying protocol.
Protocol: Azeotropic Drying (The "Rescue" Method)
Do not use direct heat, as this promotes elimination.
Dissolve: Dissolve the sticky salt in a minimum amount of anhydrous Methanol .
Chase: Add 10 volumes of anhydrous Toluene .
Evaporate: Rotary evaporate at < 40°C . The Methanol/Toluene azeotrope will carry off the water.
Repeat: Repeat the Toluene addition/evaporation twice.
Final Dry: Place under high vacuum (< 1 mbar) for 4 hours at room temperature.
Quality Control Decision Tree
Use this workflow before committing the reagent to a high-value synthesis.
Figure 2: QC Decision Tree. Note that
NMR is preferred over LC-MS for detecting defluorination.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55289630, 2-Fluoro-2-methylpropan-1-amine hydrochloride. Retrieved from [Link][2]
Champagne, P. A., et al. (2019).Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of
-Fluoroamines.[2] Journal of the American Chemical Society. Retrieved from [Link][2]
Hepatochem (2023). Handling Hygroscopic Salts in Organic Synthesis. Retrieved from [Link]
ScienceMadness (2007). Drying the water out of hygroscopic amine salts. Retrieved from [Link]
optimizing catalyst selection for reactions with 2-Fluoro-2-methylpropan-1-amine hydrochloride
The following technical guide is structured as a Tier 3 Support Knowledge Base for the specific chemical entity 2-Fluoro-2-methylpropan-1-amine hydrochloride . It addresses the unique reactivity profile caused by the gem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for the specific chemical entity 2-Fluoro-2-methylpropan-1-amine hydrochloride . It addresses the unique reactivity profile caused by the gem-dimethyl steric bulk and the
-fluorine inductive effect.
Ticket ID: CAS-879001-63-5-OPT
Status: Active
Subject: Optimization of Catalyst & Reagent Selection for Hindered
-Fluoro Amines
Executive Summary: The "Neopentyl-Fluoro" Challenge
Researchers often underestimate the deactivating power of this specific scaffold. 2-Fluoro-2-methylpropan-1-amine combines two antagonistic features that suppress reactivity:
Steric Shielding: The gem-dimethyl group at the
-position creates a "neopentyl-like" steric wall, hindering the approach of electrophiles.
Electronic Deactivation: The
-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa and nucleophilicity of the primary amine compared to non-fluorinated isosteres.
Impact: Standard protocols (e.g., EDC/HOBt couplings, standard Pd/BINAP aminations) frequently fail, resulting in <10% conversion or recovery of starting material.
User Issue: "I am seeing no product formation using Pd(PPh3)4 or Pd(dppf)Cl2 with aryl bromides."
Root Cause Analysis
Standard phosphine ligands lack the steric bulk and electron-richness required to facilitate the Reductive Elimination step when such a bulky, electron-deficient amine is involved. The amine binds poorly to the Pd(II) center, and the resulting complex is too crowded to eliminate the product effectively.
Optimized Protocol: The "Bulky-Rich" Ligand Strategy
For this substrate, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Recommended Catalyst Systems
Component
Primary Recommendation
Alternative (High T)
Why?
Ligand
BrettPhos or RuPhos
tBuBrettPhos
Large bite angle and bulk promote reductive elimination; electron-rich P-center aids oxidative addition.
Strong base required to deprotonate the amine-Pd complex. LHMDS is used if the electrophile is base-sensitive.
Solvent
1,4-Dioxane or t-Amyl Alcohol
Toluene
Ethers/Alcohols stabilize the polar transition state.
Step-by-Step Protocol (Self-Validating)
Inerting: Charge a reaction vial with Aryl Halide (1.0 equiv), 2-Fluoro-2-methylpropan-1-amine HCl (1.2 equiv), and NaOtBu (2.5 equiv). Note: Extra base is needed to neutralize the HCl salt.
Catalyst Addition: Add BrettPhos Pd G4 (1–3 mol%). If using free ligand/Pd source, premix in solvent for 5 mins at 60°C before adding.
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with
for 10 mins.
Reaction: Seal and heat to 100°C for 12 hours.
Validation: Check LCMS. If Ar-Br remains but amine is consumed, check for
-arylation (rare) or hydrodehalogenation. If Ar-Br is intact, increase Temp to 120°C and switch to tBuBrettPhos .
Troubleshooting Module: Amide Coupling
User Issue: "EDC/HOBt or HATU yields are low (<30%). The amine seems unreactive."
Root Cause Analysis
The nucleophilicity of the amine is severely attenuated. The active ester formed by EDC/HOBt is not electrophilic enough to capture the sterically hindered, electron-poor amine before hydrolysis occurs.
Move away from carbodiimides. Use reagents that generate highly reactive acylating species or minimize steric clash.
Decision Matrix
Scenario A: Valuable Acid / Small Scale
HATU / HOAt
Critical Tweak: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The pyridine nitrogen in HOAt creates a "neighboring group effect" that accelerates the reaction by up to 10x.
Scenario B: Stubborn Substrates / Scale-Up
T3P (Propylphosphonic Anhydride)
Mechanism:[1][2][3][4][5] T3P forms a mixed anhydride that is highly reactive but sterically streamlined. It also acts as a water scavenger.
Scenario C: The "Nuclear Option"
Acid Fluorides
Convert carboxylic acid to Acid Fluoride using Cyanuric Fluoride or TFFH .[6] Acid fluorides are stable to sterics but highly reactive toward amines.
Recommended Workflow (T3P Method)
Dissolve Carboxylic Acid (1.0 equiv) and 2-Fluoro-2-methylpropan-1-amine HCl (1.2 equiv) in EtOAc or 2-MeTHF (green solvents preferred).
Add DIPEA (3.5 equiv). Crucial: Ensure pH > 8 to keep the amine free-based.
Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.
Allow to warm to RT and stir for 24h.
Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.
Visualizing the Optimization Logic
The following diagram illustrates the decision pathway for selecting the correct conditions based on the reaction type and failure mode.
Caption: Decision tree for optimizing coupling conditions. Blue/Red nodes indicate decision points; Green nodes indicate validated solutions.
FAQ & Handling Guide
Q: Can I free-base the amine hydrochloride and store it?A:Not recommended. The free base (2-fluoro-2-methylpropan-1-amine) is a volatile liquid and will absorb atmospheric
rapidly to form carbamates. It is best to generate the free base in situ using an excess of organic base (DIPEA/TEA) or NaOtBu during the reaction.
Q: Is there a risk of HF elimination?A: The risk is low but non-zero. The
-carbon is quaternary (no -hydrogens), preventing standard E2 elimination. However, under forcing conditions (high Temp > 140°C + strong base), -elimination involving the methyl protons is theoretically possible but kinetically difficult. If you observe decomposition, lower the temperature and switch to a more active catalyst (e.g., Pd G4 precatalysts) to reduce reaction time.
Q: Why does the reaction turn black immediately?A: This usually indicates "Pd Black" formation, meaning your ligand is not stabilizing the Pd(0) species effectively. This confirms that your current ligand (likely PPh3 or dppf) is binding too weakly. Switch to BrettPhos or XPhos , which bind Pd tightly and prevent precipitation.
References
Buchwald-Hartwig Amination of Hindered Amines
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Pd-catalyzed C-N bond formation with sterically hindered substrates. Organic Letters.
T3P Reagent Utility
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
Acid Fluorides in Coupling
Carpino, L. A., et al. (1995).[6] Amino Acid Fluorides as Rapid-Acting Acylating Agents. Journal of the American Chemical Society.[7]
BrettPhos Ligand Development
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides. Tetrahedron.
The Fluorine Effect: A Comparative Analysis of Amine pKa Values for Drug Discovery
A Senior Application Scientist's Guide to Understanding and Measuring the Impact of Fluorination on Amine Basicity In the landscape of modern drug development, the strategic incorporation of fluorine atoms into lead comp...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Understanding and Measuring the Impact of Fluorination on Amine Basicity
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing physicochemical and pharmacokinetic properties. Among the most critical parameters influenced by fluorination is the basicity of amine functional groups, quantified by the pKa of their conjugate acids. This guide provides a comprehensive comparative analysis of the pKa values of fluorinated and non-fluorinated amines, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers, medicinal chemists, and drug development professionals in their decision-making processes.
The Fundamental Principle: Fluorine's Inductive Effect on Amine Basicity
The basicity of an amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any structural modification that alters the electron density on the nitrogen will invariably impact its basicity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect)[1].
When fluorine is introduced into an aliphatic or aromatic amine, it pulls electron density away from the nitrogen atom through the sigma bond framework. This reduction in electron density makes the nitrogen's lone pair less available for protonation, thereby decreasing the amine's basicity. Consequently, the conjugate acid of a fluorinated amine is more acidic (i.e., more willing to donate its proton) than its non-fluorinated counterpart, resulting in a lower pKa value.
The magnitude of this pKa depression is not constant; it is highly dependent on the number and position of the fluorine atoms relative to the amine. The inductive effect weakens with distance, so fluorine atoms closer to the nitrogen center will have a more pronounced effect on lowering the pKa.
Comparative pKa Data: Aliphatic, Alicyclic, and Aromatic Amines
To illustrate the tangible impact of fluorination, the following tables summarize experimentally determined pKa values for several classes of non-fluorinated amines and their fluorinated analogs.
Table 1: Comparison of Ethylamine and its Fluorinated Derivatives
Compound
Structure
pKa of Conjugate Acid
ΔpKa (from Ethylamine)
Ethylamine
CH₃CH₂NH₂
10.75
0
2-Fluoroethylamine
FCH₂CH₂NH₂
9.0
-1.75
2,2-Difluoroethylamine
F₂CHCH₂NH₂
7.09
-3.66
2,2,2-Trifluoroethylamine
F₃CCH₂NH₂
5.7
-5.05
Data sourced from PubChem and other chemical suppliers.[2][3]
As evident from Table 1, the successive addition of fluorine atoms to the ethylamine scaffold results in a dramatic and cumulative decrease in basicity. A single fluorine atom at the β-position lowers the pKa by nearly two units, while the trifluoromethyl group in 2,2,2-trifluoroethylamine reduces the basicity by over five orders of magnitude.
Table 2: Comparison of Piperidine and its Fluorinated Derivatives
Compound
Structure
pKa of Conjugate Acid
ΔpKa (from Piperidine)
Piperidine
C₅H₁₁N
11.2
0
3-Fluoropiperidine
C₅H₁₀FN
8.48 (Predicted)
-2.72
4-Fluoropiperidine
C₅H₁₀FN
9.4
-1.8
3,3-Difluoropiperidine
C₅H₉F₂N
7.4
-3.8
4,4-Difluoropiperidine
C₅H₉F₂N
8.5
-2.7
Data sourced from PubChem and other chemical suppliers.[4]
In the alicyclic piperidine system, the position of the fluorine substituent significantly influences the extent of pKa reduction. Fluorination at the 3-position (β to the nitrogen) has a more substantial impact than at the 4-position (γ to the nitrogen), which aligns with the distance-dependent nature of the inductive effect. Gem-difluorination at the 3-position leads to a more significant drop in basicity compared to the 4-position.
Table 3: Comparison of Aniline and its Fluorinated Derivatives
Compound
Structure
pKa of Conjugate Acid
ΔpKa (from Aniline)
Aniline
C₆H₅NH₂
4.6
0
2-Fluoroaniline
o-FC₆H₄NH₂
3.2
-1.4
3-Fluoroaniline
m-FC₆H₄NH₂
3.5
-1.1
4-Fluoroaniline
p-FC₆H₄NH₂
4.65
+0.05
Data sourced from PubChem and other chemical suppliers.[5][6][7]
The case of fluoroanilines is more complex due to the interplay of both inductive (-I) and resonance (+M or +R) effects. While fluorine is strongly electron-withdrawing by induction, it is also a weak electron-donating group by resonance due to its lone pairs.
In 2-fluoroaniline (ortho) and 3-fluoroaniline (meta), the strong inductive effect dominates, significantly reducing the electron density on the nitrogen and thus lowering the pKa compared to aniline.
In 4-fluoroaniline (para), the inductive effect is still at play, but the resonance effect, which donates electron density to the para position, counteracts it. This results in a pKa that is remarkably similar to that of aniline itself[6][7]. This nuanced behavior underscores the importance of considering both electronic effects in aromatic systems.
Experimental Determination of Amine pKa Values
Accurate and reproducible pKa determination is crucial for structure-activity relationship (SAR) studies. Two of the most common and reliable methods employed in the field are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration: A Gold Standard Methodology
Potentiometric titration is a highly accurate method that involves monitoring the pH of a solution of the amine as a titrant (a strong acid) is incrementally added. The pKa is determined from the resulting titration curve.
Apparatus and Reagents:
Calibrated pH meter with a combination glass electrode
Automatic titrator or a manual burette
Magnetic stirrer and stir bar
Jacketed titration vessel to maintain constant temperature (e.g., 25 °C)
Standardized 0.1 M hydrochloric acid (HCl) solution (titrant)
The amine sample (e.g., 0.01 M solution)
Deionized, CO₂-free water
Inert gas (Nitrogen or Argon) supply
Procedure:
Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a specific volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).
System Setup: Place the amine solution in the jacketed titration vessel and begin stirring. Purge the solution and the headspace with an inert gas to prevent the dissolution of atmospheric CO₂.
Titration: Immerse the calibrated pH electrode into the solution. Begin the titration by adding small, precise increments of the standardized HCl solution.
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa of the amine's conjugate acid is the pH value at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the midpoint of the buffer region on the titration curve.
CO₂-free water and inert gas purge: Carbon dioxide can dissolve in water to form carbonic acid, which would react with the amine and interfere with the accurate determination of the equivalence point.
Constant Temperature: The pKa is a temperature-dependent equilibrium constant. Maintaining a constant temperature ensures the accuracy and reproducibility of the measurement.
Known Concentrations: Precise knowledge of the amine and titrant concentrations is essential for accurately calculating the half-equivalence point.
NMR Spectroscopy: A Powerful Alternative
NMR spectroscopy can also be used to determine pKa values by monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹⁹F) near the amine as a function of pH. As the amine becomes protonated, the electronic environment around nearby nuclei changes, leading to a shift in their resonance frequency.
Caption: Workflow for pKa determination using NMR spectroscopy.
Conclusion and Field-Proven Insights
The strategic fluorination of amines is a powerful and well-established strategy in medicinal chemistry to modulate basicity and, consequently, a host of ADME (absorption, distribution, metabolism, and excretion) properties. This guide has demonstrated through comparative data that the introduction of fluorine predictably lowers the pKa of amines via its strong inductive effect.
Key Takeaways for Drug Development Professionals:
Tunability: The pKa of a basic center can be finely tuned by the number and position of fluorine substituents, allowing for precise control over the ionization state of a drug molecule at physiological pH.
Predictive Power: Understanding the principles of the inductive effect allows for a rational design approach to amine modification. Fluorination at positions beta to the nitrogen generally results in a pKa decrease of 1.5-2.0 units per fluorine atom.
Aromatic Complexity: In aromatic systems like anilines, the interplay between inductive and resonance effects must be carefully considered, as their combined influence can lead to non-intuitive outcomes.
Methodological Rigor: Accurate pKa measurement is paramount. Potentiometric titration remains the gold standard for its precision and reliability, providing the robust data needed to build confident structure-property relationships.
By leveraging the principles and data presented herein, researchers can make more informed decisions in the design and optimization of new chemical entities, ultimately accelerating the path to the discovery of safer and more effective medicines.
References
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
PubChem. (n.d.). 2-Fluoroethylamine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Chemistry Stack Exchange. (2017, April 26). Comparing acidity of anilinium ion and para-fluoro anilium ion. Retrieved February 10, 2026, from [Link]
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved February 10, 2026, from [Link]
PubChem. (n.d.). 2,2-Difluoroethanamine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
PubChem. (n.d.). 3,3-Difluoropiperidine. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
Chemistry LibreTexts. (2022, July 20). 7.3: Structural Effects on Acidity and Basicity. Retrieved February 10, 2026, from [Link]
Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. Retrieved February 10, 2026, from [Link]
Validation of the Purity of Commercially Available 2-Fluoro-2-methylpropan-1-amine Hydrochloride
Executive Summary In the high-stakes environment of medicinal chemistry, 2-Fluoro-2-methylpropan-1-amine hydrochloride has emerged as a critical bioisostere for the isobutyl group.[1] The introduction of the geminal fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of medicinal chemistry, 2-Fluoro-2-methylpropan-1-amine hydrochloride has emerged as a critical bioisostere for the isobutyl group.[1] The introduction of the geminal fluorine atom modulates basicity (
) and enhances metabolic stability against oxidative deamination.
However, commercial sourcing of this building block is fraught with inconsistency. Standard Certificates of Analysis (CoA) often rely on analytical methods ill-suited for this specific molecule, leading to "silent" impurities that crash downstream amide couplings or nucleophilic substitutions.[1]
This guide objectively compares three validation methodologies: HPLC-UV (Direct) , Derivatization-GC , and
qNMR .[1] We demonstrate why the industry-standard HPLC-UV approach is fundamentally flawed for this compound and establish qNMR as the superior, self-validating protocol for purity assessment.
The Analytical Challenge
The structural simplicity of 2-Fluoro-2-methylpropan-1-amine presents a paradox: it is easy to synthesize but difficult to validate using "walk-up" open-access instruments.[1]
Lack of Chromophore: The molecule possesses no conjugated
-systems.[1] It is invisible to standard UV detectors (214 nm/254 nm).[1]
Hygroscopicity: As a hydrochloride salt, it aggressively absorbs atmospheric moisture, skewing weight-based stoichiometry.[1]
Volatility: The free base is volatile, complicating Gas Chromatography (GC) analysis without prior derivatization.
Figure 1: Analytical Decision Matrix
Caption: Decision matrix highlighting the risks of direct UV detection and the superiority of qNMR for fluorinated aliphatic amines.
Comparative Analysis of Methodologies
We sourced "97% Purity" samples from three different commercial vendors (A, B, and C) and subjected them to a rigorous cross-validation study.
Observation: The main peak (the amine) is virtually invisible. The chromatogram only shows trace aromatic solvents (Toluene) or synthesis byproducts that do have chromophores.
Verdict:Unacceptable. A sample can be 50% pure and still show "no impurities" by UV because the impurities (e.g., elimination alkenes) also lack strong UV absorption.
Method B: GC-FID with Derivatization[1]
Protocol: Neutralization with NaOH, extraction into DCM, reaction with Trifluoroacetic Anhydride (TFAA) or Benzoyl Chloride.[1]
Observation: Effective at separating the amine from organic impurities. However, the neutralization step can induce the elimination of HF (formation of isobutenyl species) if not temperature-controlled, creating false impurity artifacts.
Verdict:Reliable but Labor-Intensive. Good for checking organic purity, but poor for quantifying water or inorganic salts.[1]
Method C:
qNMR (The Solution)
Protocol: Dissolution in DMSO-
with -trifluorotoluene as an Internal Standard (IS).
Observation: The fluorine signal is distinct (-140 to -150 ppm range).[1] The IS provides a precise molar integration reference. This method simultaneously detects:
The Active Ingredient: Integrated against the IS.
Fluorinated Impurities: Any other peaks in the F-spectrum.[1]
Verdict:Superior. It is the only method that provides an absolute weight % purity (assay) without requiring a pure reference standard of the analyte itself.
Summary Data Table
Feature
Method A: HPLC-UV
Method B: GC-FID (Deriv.)
Method C: qNMR
Detection Principle
UV Absorbance (210nm)
Flame Ionization
Nuclear Spin Resonance
Analyte Visibility
None/Very Low
High (after derivatization)
High (Specific)
Sample Prep Time
5 mins
60 mins
10 mins
Detects Water/Salts?
No
No
Indirectly (via Assay)
Vendor A (Claim 97%)
Result: N/A (No peak)
Result: 96.5%
Result: 91.2%
Vendor B (Claim 97%)
Result: N/A
Result: 98.1%
Result: 97.8%
Note: Vendor A's sample contained significant water and inorganic salts (NaCl), which qNMR detected as a lower weight % assay, despite the organic purity being acceptable.
Experimental Validation: The "Real World" Impact
To prove the causality between purity validation and reaction success, we performed a standard amide coupling using the samples from Vendor A (Low Assay) and Vendor B (High Assay).
Reaction: Coupling with 4-chlorobenzoic acid using HATU/DIPEA in DMF.
Figure 2: Impact of Purity on Synthesis Yield
Caption: Comparative workflow showing how "invisible" water/salt impurities in Vendor A's sample hydrolyze the coupling reagent, drastically reducing yield.
Analysis:
The 6% purity difference between Vendor A and B was primarily water and inorganic salt. In the reaction, the excess water in Vendor A's sample hydrolyzed the HATU coupling reagent, requiring a second addition of reagent to drive the reaction to completion. This proves that weight % assay (qNMR) is more critical than area % purity (GC) for process reproducibility.[1]
Recommended Protocol:
qNMR[1]
This protocol is self-validating. If the Internal Standard peak is misshapen or the baseline is noisy, the data is invalid.
comparative review of the applications of different alpha-fluorinated amines in drug discovery
Topic: Comparative Review of the Applications of Different -Fluorinated Amines in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Re...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Review of the Applications of Different
-Fluorinated Amines in Drug Discovery
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Comparative Review:
-Fluorinated Amines in Drug Discovery
Executive Summary
The strategic incorporation of fluorine into amine scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] However, the specific placement of the fluorine atom relative to the nitrogen determines whether the molecule becomes a potent drug candidate or a labile decomposition product. This guide compares the three primary classes of
-fluorinated amine motifs encountered in drug discovery: -Fluoroamines (chemically labile), -Trifluoromethyl Amines (metabolic shields), and -Difluoromethyl Amines (lipophilic hydrogen bond donors).
While "
-fluoroamine" strictly refers to a structure with a fluorine atom attached directly to the -carbon (), this motif is generally unstable. Consequently, the medicinal chemistry community largely focuses on -fluoroalkyl amines (where a or group is attached to the -carbon). This review focuses on the practical applications, physicochemical impacts, and synthesis of these stable, bioactive motifs.
Part 1: The Physicochemical Landscape
The introduction of fluorine adjacent to a nitrogen center drastically alters the electronic landscape of the molecule. The two dominant effects are the inductive electron withdrawal (-I) , which lowers basicity, and the stereoelectronic gauche effect , which restricts conformational freedom.
Comparative Performance Matrix
Feature
-Monofluoroamine ()
-Trifluoromethyl Amine ()
-Difluoromethyl Amine ()
Chemical Stability
Poor (Hydrolyzes to aldehyde + HF)
High (Metabolically robust)
High ( chemically stable)
Basicity ()
N/A (Decomposes)
Drastic Reduction ( to -4.0)
Moderate Reduction ( to -2.5)
Lipophilicity (LogD)
N/A
High Increase (Lipophilic Shield)
Moderate Increase (Lipophilic H-bond donor)
Metabolic Liability
N/A
Blocks -Hydroxylation
Resists Oxidation
Bioisosterism
N/A
Amide Isostere (Dipole mimic)
Alcohol/Thiol Isostere (H-bond donor)
Primary Application
Prodrugs / Mechanism-based Inhibitors
CNS penetration, Metabolic Stability
Solubility/Permeability Balance
Part 2: Deep Dive into Structural Motifs
1. The "Forbidden" Motif: -Monofluoroamines
Status: Generally Unstable.
The Science: A single fluorine atom on the
-carbon creates a hemiaminal fluoride. Due to the high electronegativity of fluorine and the lone pair on nitrogen, these compounds spontaneously eliminate HF to form iminium ions, which then hydrolyze to aldehydes or ketones.
The Exception: This instability is exploited in mechanism-based enzyme inhibitors . If the enzyme generates the
-fluoroamine in situ (e.g., via oxidation of a -fluoroamine), the resulting electrophilic iminium species can covalently bind to the enzyme active site (Suicide Inhibition).
2. The Metabolic Shield: -Trifluoromethyl Amines ()
Status: Highly Valuable.
Mechanism of Action: The
group is a "metabolic Teflon." By replacing the -hydrogen with a trifluoromethyl group, the primary site of metabolic degradation (CYP450-mediated -hydroxylation) is completely blocked.
Amide Bioisosterism: The
-trifluoromethyl amine motif is a proven bioisostere for the amide bond.[1] The group mimics the spatial volume and the dipole orientation of the carbonyl oxygen, but without the susceptibility to proteases. This is critical in peptidomimetics .
Basicity Modulation: For CNS drugs, high basicity (pKa > 9) often leads to phospholipidosis or poor blood-brain barrier (BBB) penetration due to high ionization. The
-CF3 group pulls electron density from the nitrogen, dropping the pKa of a typical benzylamine from ~9.3 to ~5.7. This increases the fraction of uncharged molecules at physiological pH, enhancing passive diffusion across the BBB.
3. The Tunable Donor: -Difluoromethyl Amines ()
Status: Emerging Standard.
The "Goldilocks" Effect: While
can sometimes make a molecule too lipophilic (increasing clearance) or reduce basicity too much, the group offers a middle ground.
Hydrogen Bonding: Unique to the
group is the acidity of the bond (due to the two fluorines). This proton can act as a weak hydrogen bond donor , interacting with protein targets similarly to an alcohol (-OH) or thiol (-SH), but with significantly higher lipophilicity and membrane permeability.
Part 3: Visualizing the Decision Process
The following diagram illustrates the decision logic for selecting the appropriate fluorinated amine motif based on the medicinal chemistry problem (Metabolic instability vs. Permeability vs. Potency).
Caption: Decision tree for selecting
-fluorinated motifs based on DMPK liabilities.
Part 4: Experimental Protocols
Protocol A: Synthesis of -Trifluoromethyl Amines (Nucleophilic Addition)
Context: The most reliable method to install an
-CF3 group is the nucleophilic addition of the Ruppert-Prakash reagent () to a sulfinyl imine (Ellman's auxiliary) or a simple imine, followed by deprotection.
Materials:
Substrate: N-tert-butanesulfinyl imine (chiral auxiliary for stereocontrol).
Reagent: Trimethyl(trifluoromethyl)silane (
, Ruppert-Prakash Reagent).
Catalyst: Tetrabutylammonium difluorotriphenylsilicate (TBAT) or CsF.
Solvent: Anhydrous THF.
Step-by-Step Methodology:
Preparation: In a flame-dried flask under Argon, dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M). Cool to -50°C.
Addition: Add
(1.5 equiv) dropwise.
Initiation: Add TBAT (0.1 equiv) or CsF (1.1 equiv) to initiate the desilylation and generate the active
nucleophile.
Expert Tip: The reaction is exothermic. Maintain temperature strictly at -50°C to prevent racemization or decomposition.
Monitoring: Monitor by TLC or LCMS. The reaction is typically fast (< 2 hours).
Quench: Quench with saturated
solution while cold.
Deprotection: Treat the resulting sulfinamide with HCl/MeOH to cleave the chiral auxiliary and liberate the free
Context: To verify the "Metabolic Shield" effect of the
-CF3 group.
Methodology:
Incubation: Incubate the test compound (1
M) with pooled liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+) to start the reaction.
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
Quench: Immediately quench samples into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines the intrinsic clearance: .
Success Criteria: An
-CF3 analog should show a >50% reduction in compared to the non-fluorinated methyl analog.
Part 5: Synthesis Workflow Diagram
The following diagram outlines the synthetic pathway for the stereoselective construction of
-trifluoromethyl amines using Ellman's auxiliary, a standard industry workflow.
Caption: Stereoselective synthesis of
-trifluoromethyl amines via sulfinyl imines.
References
Enantioselective Synthesis of
-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion.
Source: Journal of the American Chemical Society (2022).
URL:[Link]
Strategies for the C
-Trifluoromethyl Amines.
Source: Chemical Reviews (PMC).
URL:[Link]
Synthesis and Acid-base Properties of
-(Fluoromethyl)- and -(Difluoromethyl)-substituted Cyclobutane Building Blocks.
Source: Journal of Organic and Pharmaceutical Chemistry (2023).
URL:[Link]
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
Source: Journal of Medicinal Chemistry (2020).
URL:[Link][4]
Mastering the Safe Handling of 2-Fluoro-2-methylpropan-1-amine hydrochloride: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-Fluoro-2-methylpropan-1-amine hydrochloride presents a unique se...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-Fluoro-2-methylpropan-1-amine hydrochloride presents a unique set of handling challenges due to its chemical properties. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal methods. Our goal is to empower researchers with the knowledge to mitigate risks, ensuring a safe and productive laboratory environment.
Understanding the Hazard Profile
Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Fluoro-2-methylpropan-1-amine hydrochloride is classified with the following hazards[1]:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These classifications dictate the minimum required PPE and inform the necessary engineering controls and handling procedures. The presence of a fluorine atom also necessitates vigilance for potential decomposition to hazardous byproducts, such as hydrogen fluoride, under certain conditions[2][3].
Hazard Summary Table
Hazard Statement
GHS Classification
Potential Effects
H315
Skin Irritation (Category 2)
Redness, inflammation, and discomfort upon skin contact.[1]
H319
Serious Eye Irritation (Category 2)
Significant eye irritation, redness, and potential for damage.[1]
H335
Specific Target Organ Toxicity - Single Exposure (Category 3)
Irritation of the respiratory tract, coughing, and shortness of breath.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following details a multi-tiered PPE strategy for handling 2-Fluoro-2-methylpropan-1-amine hydrochloride.
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation potential, robust eye and face protection is non-negotiable.
Minimum Requirement: Safety glasses with side shields are the absolute minimum for any work involving this compound.
Recommended for Liquid Handling: When handling solutions or the solid material where splashing is possible, chemical splash goggles are required.[4][5]
Best Practice for Significant Quantities or Splash Risk: A full-face shield worn over chemical splash goggles provides the highest level of protection for the eyes and face.[4][5]
It is critical to ensure that all eye and face protection meets recognized safety standards (e.g., ANSI Z87.1 in the United States).
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation, appropriate chemical-resistant gloves are essential.
Material Selection: Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility charts.
Proper Technique: Double-gloving can provide an additional layer of protection, especially when handling concentrated forms of the chemical. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected. Never reuse disposable gloves.
Body Protection: Shielding the Skin
Protective clothing is necessary to prevent accidental skin contact.
Laboratory Coat: A standard, fully-buttoned laboratory coat is required for all procedures.
Chemical-Resistant Apron: For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[4]
Full-Body Protection: In scenarios involving large quantities or a high likelihood of significant exposure, a chemical-resistant suit or coveralls may be warranted.[6][7]
Respiratory Protection: Safeguarding the Respiratory System
Due to the risk of respiratory irritation, all handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Engineering Controls as Primary Protection: A properly functioning chemical fume hood is the primary means of controlling respiratory exposure.
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8] The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Fluoro-2-methylpropan-1-amine hydrochloride.